

limit of detection and quantification for Felodipine with Dehydro Felodipine-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dehydro Felodipine-d3

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Quantifying Felodipine: A Comparative Guide to Bioanalytical Methods

For researchers, scientists, and drug development professionals, establishing sensitive and reliable analytical methods for quantifying drug compounds is paramount. This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Felodipine, a calcium channel blocker, in biological matrices. Special attention is given to the limits of detection (LOD) and quantification (LOQ), crucial parameters for assessing method sensitivity.

While the specific use of **Dehydro Felodipine-d3** as an internal standard for Felodipine quantification is not extensively documented in readily available literature, this guide summarizes data from methods employing alternative internal standards. These alternatives include other deuterated forms of Felodipine as well as structurally similar molecules. The data presented here, compiled from various validated bioanalytical methods, offers a valuable benchmark for researchers developing and selecting appropriate assays for their pharmacokinetic and other drug development studies.

Comparative Analysis of Felodipine Quantification Methods

The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably

distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The following table summarizes the LOD and LOQ values for Felodipine obtained by different LC-MS/MS methods.

Internal Standard	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)
Not Specified	Plasma	2 ppt	5 ppt
Pantaprazole	Plasma	0.10 ng/mL	0.50 ng/mL[1][2]
Deuterated Felodipine racemate	Plasma	Not Reported	0.10 µg/L (0.25 nmol/l) [3]
Nimodipine	Human Plasma	Not Reported	0.1038 µg/L[4]
Nimodipine	Human Plasma	Not Reported	0.02 ng/mL[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of experimental protocols from published studies on Felodipine quantification.

Method 1: High-Sensitivity Quantification in Plasma

This method demonstrates an ultra-sensitive approach for the quantification of Felodipine in plasma.

- **Sample Preparation:** To 100 µL of plasma, 500 µL of cold acetonitrile is added for protein precipitation. The mixture is vortexed and then centrifuged. The resulting supernatant is collected, evaporated to dryness, and the residue is reconstituted in methanol.[7]
- **Chromatography:** The analysis is performed using an Ultra High-Performance Liquid Chromatography (UHPLC) system.
- **Mass Spectrometry:** A triple quadrupole mass spectrometer equipped with a heated Electro-Spray Ionization (ESI) source is used for detection. The analysis is carried out in the positive

ionization mode, and a specific Multiple Reaction Monitoring (MRM) transition for Felodipine (383.90 > 338.25) is monitored.[7]

Method 2: Quantification using Pantaprazole as Internal Standard

This method provides a robust protocol for Felodipine analysis in human plasma.

- **Sample Preparation:** Specific details on sample preparation were not available in the provided search results.
- **Chromatography:** A Princeton SPHER C18 column (150 x 4.6 mm, 5 μ m) is used for separation with an isocratic mobile phase consisting of Acetonitrile and 2mM ammonium acetate (80:20 v/v) at a flow rate of 0.8 ml/min.[1]
- **Mass Spectrometry:** Detection is performed using a mass spectrometer with an ESI interface operating in negative polarity. The Selected Ion Monitoring (SIM) mode is used to detect Felodipine at m/z 382.05 and the internal standard, Pantaprazole, at m/z 382.10.[1]

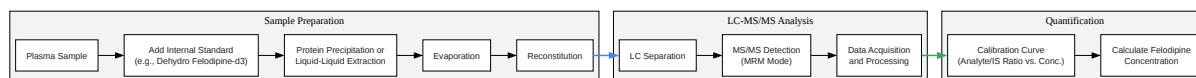
Method 3: Quantification using Nimodipine as Internal Standard

This protocol outlines a validated LC-MS/MS method for determining Felodipine in human plasma for pharmacokinetic studies.

- **Sample Preparation:** Human plasma samples are extracted using a liquid-liquid extraction procedure with a mixture of diethyl ether and hexane (1:1, v/v).[4]
- **Chromatography:** The separation is achieved on a Hypersil BOS-C18 column (150 mm \times 2.1 mm, 5 μ m) with a mobile phase of acetonitrile and 0.1% formic acid (12:88, v/v).[4]
- **Mass Spectrometry:** An ESI source operating in the positive MRM mode is used. The precursor to product ion transitions monitored are m/z 384.1 \rightarrow 338.0 for Felodipine and m/z 419.0 \rightarrow 301.1 for the internal standard, Nimodipine.[4]

Experimental Workflow for Felodipine Quantification

The following diagram illustrates a typical workflow for the quantification of Felodipine in a plasma sample using an internal standard followed by LC-MS/MS analysis.



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Caption: Workflow for Felodipine quantification in plasma.

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- To cite this document: BenchChem. [limit of detection and quantification for Felodipine with Dehydro Felodipine-d3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12302599#limit-of-detection-and-quantification-for-felodipine-with-dehydro-felodipine-d3>

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